![molecular formula C14H17N3O B6577641 N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide CAS No. 1210332-19-6](/img/structure/B6577641.png)
N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide
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Overview
Description
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania strains, is a neglected tropical disease affecting millions worldwide. Researchers have investigated pyrazole derivatives for their antileishmanial properties. Notably, hydrazine-coupled pyrazoles demonstrated potent activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Potential
Malaria, caused by Plasmodium strains, remains a global health concern. Hydrazine-coupled pyrazole derivatives were evaluated for antimalarial efficacy. Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents .
Antibacterial Properties
Pyrazoles have been investigated for their antibacterial effects. While specific studies on N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide are limited, related pyrazole derivatives have shown promise in combating bacterial infections .
Anti-Inflammatory Activity
The pyrazole scaffold has been associated with anti-inflammatory effects. Although direct evidence for this compound is scarce, its structural similarity to other anti-inflammatory pyrazoles warrants further exploration .
Antioxidant Potential
Pyrazoles are known for their antioxidant properties. While research on N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide specifically is lacking, its pyrazole framework suggests potential antioxidant activity .
Drug Discovery and Medicinal Chemistry
Pyrazoles serve as versatile building blocks in drug discovery. Their popularity has surged since the 1990s due to their wide range of applications in medicinal chemistry, agrochemistry, and coordination chemistry .
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . Another related compound, PHENYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE, has been reported to target Hematopoietic prostaglandin D synthase .
Mode of Action
Pyrazole derivatives have been known to bind with high affinity to multiple receptors . This binding could potentially lead to changes in cellular processes, although the specifics would depend on the exact target and the nature of the interaction.
Biochemical Pathways
Related compounds have been reported to affect theMAP kinase signal transduction pathway .
Result of Action
Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-3-4-14(18)16-12-7-5-11(6-8-12)13-9-10-15-17-13/h5-10H,2-4H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFUNSYPNGNQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide |
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